L-Valine, N-(1-oxohexadecyl)-, monosodium salt
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Overview
Description
Sodium N-hexadecanoyl-L-valinate is a chemical compound with the molecular formula C21H42NNaO3 and a molecular weight of 379.56 g/mol It is a sodium salt derivative of N-hexadecanoyl-L-valine, which is a fatty acid conjugate of the amino acid valine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-hexadecanoyl-L-valinate typically involves the reaction of N-hexadecanoyl chloride with L-valine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Sodium N-hexadecanoyl-L-valinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium N-hexadecanoyl-L-valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The sodium ion can be substituted with other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion-exchange resins or solutions of other cations are employed.
Major Products Formed:
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecanol derivatives.
Substitution: Formation of various cationic salts of N-hexadecanoyl-L-valinate.
Scientific Research Applications
Sodium N-hexadecanoyl-L-valinate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of Sodium N-hexadecanoyl-L-valinate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- Sodium N-hexadecanoyl-L-alaninate
- Sodium N-hexadecanoyl-L-leucinate
- Sodium N-hexadecanoyl-L-isoleucinate
Comparison: Sodium N-hexadecanoyl-L-valinate is unique due to its specific fatty acid and amino acid combination, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
sodium;2-(hexadecanoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25;/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGADVGDHNLQJCN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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